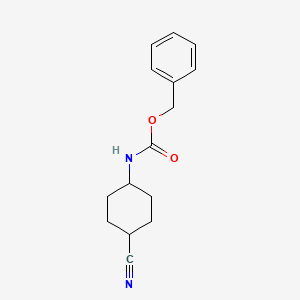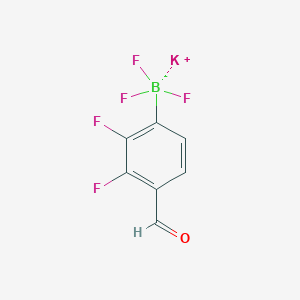
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of both fluorine and formyl groups in its structure makes it a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide typically involves the reaction of 2,3-difluoro-4-formylphenylboronic acid with potassium bifluoride (KHF₂) under specific conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reagents are handled under inert atmospheres to prevent moisture and air sensitivity .
化学反应分析
Types of Reactions
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include difluoroboranes, alcohols, and various substituted phenyl derivatives .
科学研究应用
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in labeling and imaging studies due to its unique fluorine atoms.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers.
作用机制
The mechanism by which potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through transmetalation. In Suzuki–Miyaura coupling, the compound acts as a nucleophilic partner, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets include various organic halides and pseudohalides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
Similar Compounds
- Potassium (4-fluoro-3-formylphenyl)trifluoroborate
- Potassium (2,4-difluoro-3-formylphenyl)trifluoroborate
- Potassium (4-formylphenyl)trifluoroborate
Uniqueness
Potassium (2,3-difluoro-4-formylphenyl)trifluoroboranuide is unique due to the specific positioning of the fluorine and formyl groups on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C7H3BF5KO |
|---|---|
分子量 |
248.00 g/mol |
IUPAC 名称 |
potassium;(2,3-difluoro-4-formylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H3BF5O.K/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13;/h1-3H;/q-1;+1 |
InChI 键 |
MWWHZLXCGGHFFA-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(C(=C(C=C1)C=O)F)F)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


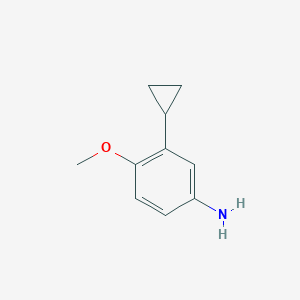
![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
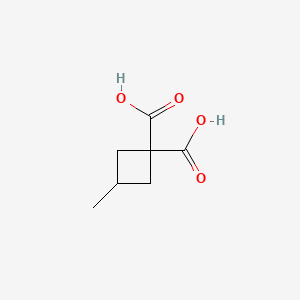
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)

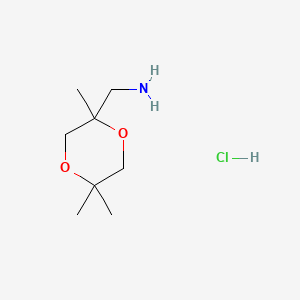
![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)

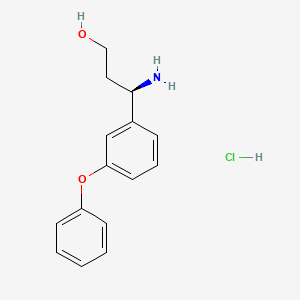
![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
